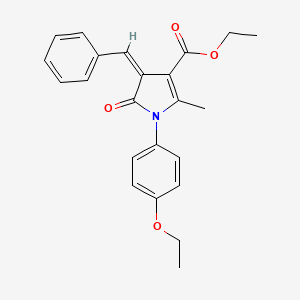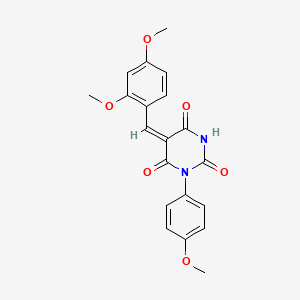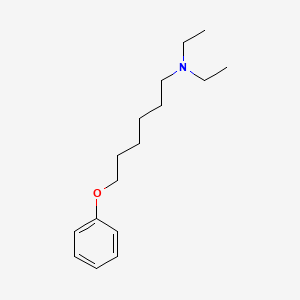![molecular formula C18H21N5O3 B4732804 ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4732804.png)
ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate
描述
Ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate is a chemical compound that belongs to the class of benzamides. It is also known as EPPB and has been widely used in scientific research for its potential therapeutic properties.
作用机制
The mechanism of action of EPPB involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways such as apoptosis and necrosis. EPPB also modulates the activity of HDACs and PDEs, which can affect gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
EPPB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can induce DNA damage and cell death in cancer cells, reduce inflammation in animal models of arthritis and colitis, and improve cognitive function in animal models of Alzheimer's disease. EPPB has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
EPPB has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, EPPB also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other enzymes.
未来方向
There are several future directions for research on EPPB, including the development of more potent and selective PARP inhibitors, the investigation of its potential therapeutic effects in human diseases, and the exploration of its mechanisms of action on other enzymes and cellular pathways. EPPB may also have applications in fields such as synthetic biology and chemical biology, where it can be used as a tool to study cellular processes and develop new therapies.
科学研究应用
EPPB has been studied extensively for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a key enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. EPPB has also been found to modulate the activity of other enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which play important roles in gene expression and cellular signaling.
属性
IUPAC Name |
ethyl 4-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-2-26-16(24)14-4-6-15(7-5-14)21-18(25)23-12-10-22(11-13-23)17-19-8-3-9-20-17/h3-9H,2,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMGKBUUPZATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-isopropyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4732732.png)
![N-(3-methylphenyl)-2-({4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4732735.png)

![1-(3-bromobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4732754.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4732759.png)
![3-(2-methoxyphenyl)-7-[(pentafluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4732760.png)
![4-[(4-phenyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4732772.png)

![ethyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4732790.png)
![2-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732797.png)


![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4732815.png)